4-Chloro-2-fluorophenylacetonitrile
Overview
Description
4-Chloro-2-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4ClFN. It is characterized by the presence of chlorine, fluorine, and nitrile functional groups. This compound is a solid substance at room temperature and has a molecular weight of 169.59 .
Scientific Research Applications
4-Chloro-2-fluorophenylacetonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the design and synthesis of fluorescent probes for biological imaging.
Safety and Hazards
The safety information for 4-Chloro-2-fluorophenylacetonitrile indicates that it is a dangerous compound . The compound has been assigned the signal word “Danger” and is associated with the GHS06 pictogram .
Relevant Papers The search results did not provide specific papers related to this compound .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of more complex molecules . Its specific targets would depend on the final compound it is used to synthesize.
Mode of Action
It is likely that it interacts with its targets through its nitrile group and halogen atoms, which can participate in various chemical reactions .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluorophenylacetonitrile can be influenced by various environmental factors . For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals .
Preparation Methods
The synthesis of 4-Chloro-2-fluorophenylacetonitrile often involves the use of acetonitrile as a solvent or reactant. One common method includes the Vilsmeier–Haack chlorination protocol, which has been adapted for the synthesis of various fluorinated compounds .
Chemical Reactions Analysis
4-Chloro-2-fluorophenylacetonitrile undergoes a variety of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The nitrile group can undergo addition reactions with various reagents to form amides or other derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
4-Chloro-2-fluorophenylacetonitrile can be compared with other similar compounds, such as:
4-Chloro-2-fluorobenzyl cyanide: This compound has a similar structure but different reactivity and applications.
2-Chloro-4-fluorophenylacetonitrile: Another similar compound with variations in the position of the chlorine and fluorine atoms, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQOANCZEAIDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371448 | |
Record name | 4-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-53-7 | |
Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75279-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-2-fluoro-phenyl)-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX6QFR93JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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